2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide
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Overview
Description
2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, and proceeds through nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbamothioyl]amino}ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-{[(4-toluidino)carbamothioyl]amino}ethyl)acetamide
Uniqueness
What sets 2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds .
Biological Activity
The compound 2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing thiourea moieties have shown significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Molecular docking studies suggest that it may effectively bind to the active sites of various kinases involved in tumor growth. For example, the compound was found to exhibit a binding energy of -6.7 kcal/mol with COX-2, indicating strong interaction and potential inhibition .
Toxicological Profile
While exploring the biological activity, it is crucial to assess the compound's toxicity. Preliminary toxicological evaluations suggest that while it exhibits potent biological effects, careful consideration is needed regarding dosage and exposure duration to mitigate adverse effects .
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives highlighted the efficacy of compounds structurally related to this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with some compounds achieving over 70% inhibition at optimal doses .
Study 2: Mechanistic Insights
In another study focusing on the mechanistic insights of similar compounds, researchers demonstrated that these molecules induce cell cycle arrest at the G2/M phase in cancer cell lines. This was accompanied by increased levels of p53 and p21 proteins, suggesting a p53-mediated pathway for growth inhibition .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | Mechanism of Action | Binding Affinity (kcal/mol) |
---|---|---|---|
Compound A | Anticancer | Apoptosis induction | -6.5 |
Compound B | Enzyme inhibition | Kinase inhibition | -6.7 |
Compound C | Cytotoxicity | Cell cycle arrest | -6.3 |
Properties
CAS No. |
294658-19-8 |
---|---|
Molecular Formula |
C19H20Cl3N3O2S |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C19H20Cl3N3O2S/c1-2-27-15-10-8-14(9-11-15)23-18(28)25-17(19(20,21)22)24-16(26)12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,24,26)(H2,23,25,28) |
InChI Key |
PZUINKUJNDVCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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